
N7-hydroxy-N1-phenyl-2-propoxyheptanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N7-hydroxy-N1-phenyl-2-propoxyheptanediamide is a small molecular drug known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a phenyl group, a propoxy chain, and a heptanediamide backbone. It has been investigated for its potential as a discovery agent in various research studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-hydroxy-N1-phenyl-2-propoxyheptanediamide typically involves multiple steps, including the formation of the heptanediamide backbone, the introduction of the phenyl group, and the addition of the propoxy chain. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity. For example, the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization has been reported for similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N7-hydroxy-N1-phenyl-2-propoxyheptanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound has been studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N7-hydroxy-N1-phenyl-2-propoxyheptanediamide involves its interaction with specific molecular targets, such as histone deacetylase 2. By inhibiting this enzyme, the compound can modulate gene expression and affect various cellular pathways, including the cell cycle and developmental events . This inhibition leads to changes in the acetylation status of histones, thereby influencing chromatin structure and gene transcription.
Comparison with Similar Compounds
N7-hydroxy-N1-phenyl-2-propoxyheptanediamide can be compared with other similar compounds, such as:
N-hydroxy-N-phenylheptanediamide: Similar structure but lacks the propoxy group.
N7-hydroxy-N1-phenyl-2-methoxyheptanediamide: Similar structure but with a methoxy group instead of a propoxy group.
N7-hydroxy-N1-phenyl-2-ethoxyheptanediamide: Similar structure but with an ethoxy group instead of a propoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H24N2O4 |
|---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
N'-hydroxy-N-phenyl-2-propoxyheptanediamide |
InChI |
InChI=1S/C16H24N2O4/c1-2-12-22-14(10-6-7-11-15(19)18-21)16(20)17-13-8-4-3-5-9-13/h3-5,8-9,14,21H,2,6-7,10-12H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
HYIYBZGKHUILKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(CCCCC(=O)NO)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N2-{4-[(4-chlorobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851539.png)
![N2-{4-[(4-nitrobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851544.png)
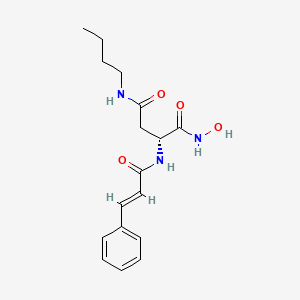
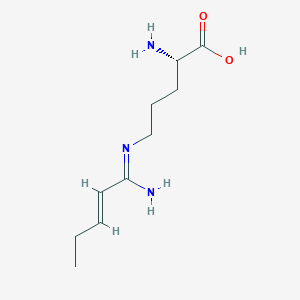
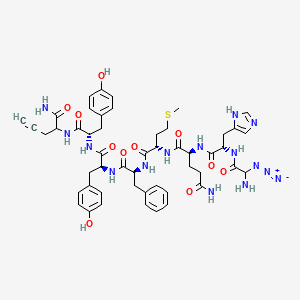
![N5-[4-Benzylphenyl]-L-glutamamide](/img/structure/B10851562.png)
![N6-[(4-Nitro)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851567.png)
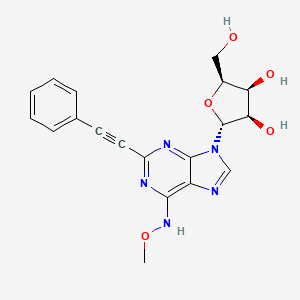
![N6-methoxy-2-[(4-methoxyphenyl)ethynyl]adenosine](/img/structure/B10851573.png)
![N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine](/img/structure/B10851574.png)
![N6-methoxy-2-[(4-methylphenyl)ethynyl]adenosine](/img/structure/B10851581.png)
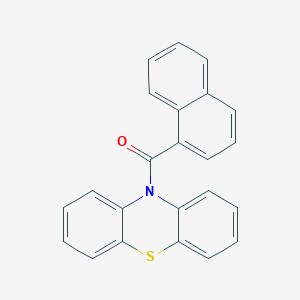
![N6-methoxy-2-[(3-pyridinyl)ethynyl]-adenosine](/img/structure/B10851601.png)
